molecular formula C12H16O3 B1249729 Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)- CAS No. 163089-77-8

Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)-

Cat. No.: B1249729
CAS No.: 163089-77-8
M. Wt: 208.25 g/mol
InChI Key: WVWUIXUDPBZIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)-, also known as Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)-, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoicacid, 4-(1-hydroxy-2,2-dimethylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

163089-77-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid

InChI

InChI=1S/C12H16O3/c1-12(2,3)10(13)8-4-6-9(7-5-8)11(14)15/h4-7,10,13H,1-3H3,(H,14,15)

InChI Key

WVWUIXUDPBZIMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)O

Synonyms

4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid
SDZ 53-450
SDZ-53-450

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.95 grams (0.051 mole) of lithium aluminum hydride and 30 ml. of tetrahydrofuran is added a solution of 10.5 grams (0.051 mole) of 4-(2,2dimethyl-1-oxopropyl)-benzoic acid in 110 ml. of tetrahydrofuran. The mixture is stirred for 2 hours at 0°-5° C., and then quenched by the addition of sodium sulfate solution. The resulting mixture is made acidic by the cautious add ition of concentrated hydrochloric acid. The mixture is extracted with ether; and the extracts are then washed with 50% brine, dried over magnesium sulfate, filtered and evaporated. The resulting solid is dissolved in aqueous sodium hydroxide, filtered and after acidification with hydrochloric acid, again extracted with ether, dried over magnesium sulfate, filtered and evaporated to yield the title product (m.p. 161.5°-163° C.).
Quantity
1.95 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

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